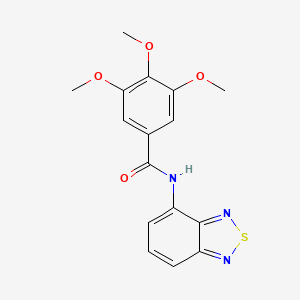

![molecular formula C12H15N3OS B5588450 6-氨基-3,3,7-三甲基-8-硫代氧-3,4,7,8-四氢-1H-吡喃并[3,4-c]吡啶-5-腈](/img/structure/B5588450.png)

6-氨基-3,3,7-三甲基-8-硫代氧-3,4,7,8-四氢-1H-吡喃并[3,4-c]吡啶-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

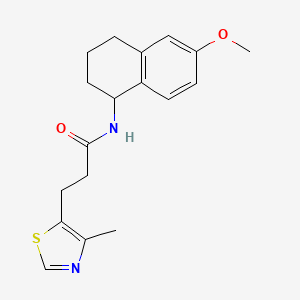

The compound “6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile” is a chemical compound with the molecular formula C12H15N3OS and a molecular weight of 249.332 .

Synthesis Analysis

One-pot methods were developed for the preparation of 6-amino-3-isopropyl-7-aryl substituted-8-thioxo (oxo)pyrano [3,4- c ]pyridines derivatives . The reaction of ketone 1 sequentially with malonic acid dinitrile and aryl isothiocyanates in the presence of triethylamine without isolation of intermediate compounds 2, 3 leads to 6-amino-7-aryl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano [3,4- c ]pyridine-5-carbonitriles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (DMSO- d6), δ, ppm (J, Hz): 2.36 s (3H, С Ar CH 3), 5.28 d (1H, NHCHC Ar, 3JHH 2.9), 6.12 s (2H, NНСN H 2), 7.13–7.29 m (4H, CH Ar), 9.57 s (1H, NНСHС Ar), 9.99 s (1H, NНСNH 2) .Chemical Reactions Analysis

The compound is formed through a series of reactions involving ketone 1, malonic acid dinitrile, and aryl isothiocyanates. The reaction course assumes that (2-isopropyltetrahydro-4 H -pyran-4-ylidene)malononitrile 2 is first formed, which, upon interaction with aryl isothiocyanates through the intermediate formation of adducts 3, is converted into compounds .Physical and Chemical Properties Analysis

The compound forms pale yellow crystals with a melting point of 236–237°C (dec.) . More detailed physical and chemical properties such as boiling point and density can be found in specialized chemical databases .科学研究应用

分子结构分析

对类似的杂环化合物(如“4,6,6-三甲基-2-氧代-5,6-二氢-2H-吡喃-3-腈”)的研究重点是通过 X 射线衍射分析确定其分子和晶体结构。这些研究表明,这些化合物通常表现出独特的构象和分子间相互作用,这对于理解它们的化学行为和在药物设计和材料科学中的潜在应用至关重要 (Jansone 等人,2007)。

杂环化合物的合成

另一个重要的研究领域涉及吡咯并苯并[b]噻吩并[1,4]二氮杂卓和相关杂环结构的合成。这些合成途径通常涉及通过各种化学反应将结构相关的先驱物转化,突出了这些化合物在合成具有潜在药理活性的复杂杂环中的多功能性 (El-kashef 等人,2007)。

新型多组分合成

研究还探索了在微波辐射下由创新催化剂催化的吡啶-嘧啶及其衍生物的高效合成。此类研究对于开发有机合成的新方法至关重要,使能够创建具有在药物开发和材料科学中潜在应用的新型化合物 (Rahmani 等人,2018)。

细胞毒性和抗菌活性

对新型杂环(包括嘧啶硫酮衍生物)的细胞毒性和抗菌活性的研究提供了有价值的见解,了解它们作为开发新治疗剂的先导化合物的潜力。此类研究对于识别具有改善的疗效和降低的耐药性的新药至关重要 (Ramadan 等人,2019)。

未来方向

属性

IUPAC Name |

6-amino-3,3,7-trimethyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-12(2)4-7-8(5-13)10(14)15(3)11(17)9(7)6-16-12/h4,6,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGBFJNAZBWSQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=S)N(C(=C2C#N)N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)

![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE](/img/structure/B5588397.png)

![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)

![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)

![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)